1,3-Dibenzylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzylimidazolidine-2-thione is an organic compound with the molecular formula C17H18N2S It belongs to the class of imidazolidine derivatives, which are known for their diverse chemical and biological properties The compound features a five-membered imidazolidine ring with a thione group at the 2-position and two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dibenzylurea with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding imidazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Benzyl-substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-dibenzylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to reduced synthesis of target molecules such as thyroid hormones.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-1H-imidazole-2-thione: Similar structure but with an aromatic imidazole ring instead of an aliphatic imidazolidine ring.
1,3-Benzimidazolidine-2-thione: Contains a benzimidazole ring, which imparts different chemical properties and reactivity.
1,3-Imidazoline-2-thione:
Uniqueness
1,3-Dibenzylimidazolidine-2-thione is unique due to its specific combination of a thione group and two benzyl groups attached to an imidazolidine ring. This structure provides distinct reactivity and potential for forming various derivatives and metal complexes, making it valuable in both research and industrial applications .
Properties
CAS No. |
67173-98-2 |
---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3-dibenzylimidazolidine-2-thione |
InChI |
InChI=1S/C17H18N2S/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
LORJYFSOIBSBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.